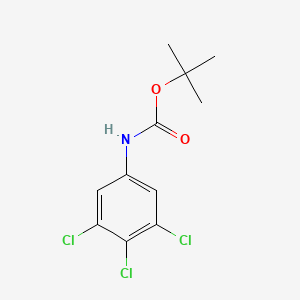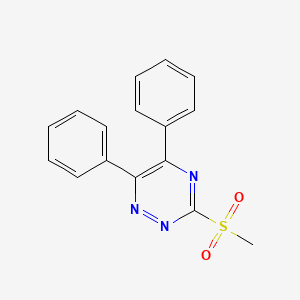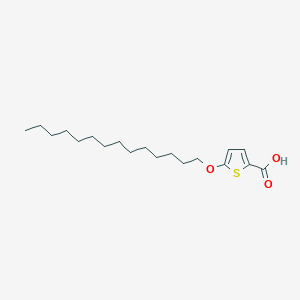
Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of tri(m-sulfophenyl)phosphine sodium salt typically involves the sulfonation of triphenylphosphine. This process is carried out using oleum, a solution of sulfur trioxide in sulfuric acid. The sulfonation occurs at one meta-position of each of the three phenyl rings . Another method involves reacting tri(3-bromophenyl)phosphine with a sulfonating agent under basic conditions, followed by reaction with sodium chloride to form the final product .
Análisis De Reacciones Químicas
Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form.
Substitution: It can participate in substitution reactions, particularly in the formation of metal complexes. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride[][4]. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of water-soluble organometallic catalysts.
Biology: It is used in the preparation of biocompatible materials and as a reagent in biochemical assays.
Medicine: It is explored for its potential in drug delivery systems and as a component in diagnostic agents.
Industry: It is used in the production of fine chemicals and as a catalyst in industrial processes[][6].
Mecanismo De Acción
The mechanism of action of tri(m-sulfophenyl)phosphine sodium salt involves its role as a ligand in metal-catalyzed reactions. It coordinates with transition metals like rhodium, ruthenium, and palladium to form water-soluble complexes. These complexes facilitate various catalytic processes by stabilizing the transition state and enhancing the reactivity of the metal center .
Comparación Con Compuestos Similares
Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt is unique due to its high water solubility and strong ligand properties. Similar compounds include:
Triphenylphosphine: Less water-soluble and used in different catalytic applications.
Tri(4-sulfophenyl)phosphine sodium salt: Similar structure but with sulfonation at the para-position, affecting its reactivity and solubility.
Tri(2-sulfophenyl)phosphine sodium salt: Sulfonation at the ortho-position, leading to different steric and electronic properties.
Propiedades
Fórmula molecular |
C18H15NaO9PS3 |
|---|---|
Peso molecular |
525.5 g/mol |
InChI |
InChI=1S/C18H15O9PS3.Na/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27); |
Clave InChI |
LQYXUBABHGSIRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)O)P(C2=CC(=CC=C2)S(=O)(=O)O)C3=CC(=CC=C3)S(=O)(=O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzenesulfonic acid,4-methyl-, 2-[[2-[(4-methylphenyl)sulfonyl]hydrazinyl]carbonyl]hydrazide](/img/structure/B8532630.png)


![2-{2-[2-(2-{2-[2-(11-Tritylsulfanyl-undecyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol](/img/structure/B8532665.png)
![6-Bromo-4-ethyl-benzo[1,3]dioxole](/img/structure/B8532682.png)

![2-[4-(4-Methoxy-phenyl)-piperazin-1-ylmethyl]-1H-benzoimidazole](/img/structure/B8532705.png)


![2-(2-methoxyphenyl)-1H-benzo[d]imidazol-4-amine](/img/structure/B8532716.png)
